Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
It is known that the compound is used in the preparation of antitumor pyrazolopyrimidine compounds and its intermediates , suggesting potential interactions with targets involved in cell proliferation and survival.
Biochemical Pathways
Given its use in the synthesis of antitumor compounds , it may influence pathways related to cell cycle regulation, apoptosis, and DNA repair, but this requires further investigation.
Result of Action
Preparation Methods
The synthesis of Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate typically involves the reaction of 5-chloropyrazole with ethyl 3-oxobutanoate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate can be compared with similar compounds such as:
- Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
- Ethyl 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate
These compounds share structural similarities but differ in their chemical properties and applications. This compound is unique due to its specific substitution pattern and the resulting biological activities .
Properties
IUPAC Name |
ethyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-13-4-3-7(11)5-9(8)13/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMVZZWMNLSJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.